N-(benzo[d][1,3]dioxol-5-yl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
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Scientific Research Applications
Functional Chemical Groups in CNS Drug Synthesis
Research has identified various functional chemical groups, including heterocycles with heteroatoms like nitrogen, sulfur, and oxygen, as pivotal in synthesizing compounds with potential Central Nervous System (CNS) activity. Compounds with structural features similar to N-(benzo[d][1,3]dioxol-5-yl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide, particularly those containing furan and piperidine motifs, have been explored for their CNS effects, ranging from antidepressant to convulsant activities. Such investigations underscore the importance of specific chemical scaffolds in developing novel therapeutic agents for CNS disorders (Saganuwan, 2017).
Bioactive Substituents in Medicinal Chemistry
The significance of furan-2-yl and thiophene substituents in medicinal chemistry, particularly in the context of nucleobases, nucleosides, and their analogues, highlights the potential of specific structural units in enhancing biological activity. Research into compounds containing these moieties demonstrates their crucial role in designing bioactive molecules, including antiviral and anticancer agents. This area of study provides valuable insights into the structural optimization of molecules for targeted therapeutic effects, suggesting a broader applicability of the core structure found in this compound (Ostrowski, 2022).
Supramolecular Chemistry and Polymer Science
The exploration of benzene-1,3,5-tricarboxamide derivatives in supramolecular chemistry and polymer science presents a compelling perspective on the utility of benzene-based scaffolds in creating highly ordered structures. Such research endeavors reveal the vast potential of benzene derivatives in nanotechnology, polymer processing, and even biomedical applications, offering a glimpse into the multifaceted applications of complex organic molecules akin to this compound. This underscores the compound's relevance not just in pharmacology but also in materials science (Cantekin, Palmans, & de Greef, 2012).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(furan-2-ylmethylsulfanylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c22-19(20-15-3-4-17-18(10-15)25-13-24-17)21-7-5-14(6-8-21)11-26-12-16-2-1-9-23-16/h1-4,9-10,14H,5-8,11-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANPRABNKZGWGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.